![molecular formula C15H27O3PS B14253963 [11-(Thiophen-3-yl)undecyl]phosphonic acid CAS No. 495418-17-2](/img/structure/B14253963.png)
[11-(Thiophen-3-yl)undecyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[11-(Thiophen-3-yl)undecyl]phosphonic acid is a chemical compound characterized by the presence of a thiophene ring attached to an undecyl chain, which is further connected to a phosphonic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [11-(Thiophen-3-yl)undecyl]phosphonic acid typically involves the reaction of thiophene derivatives with undecylphosphonic acid. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where thiophene is coupled with an undecylphosphonic acid precursor under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium complexes to facilitate the coupling process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
[11-(Thiophen-3-yl)undecyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the phosphonic acid group, potentially converting it to phosphine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the thiophene ring or the phosphonic acid group .
Aplicaciones Científicas De Investigación
[11-(Thiophen-3-yl)undecyl]phosphonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism by which [11-(Thiophen-3-yl)undecyl]phosphonic acid exerts its effects is primarily through its ability to form strong bonds with metal oxide surfaces. The phosphonic acid group binds to the metal oxide, while the thiophene ring provides a functional surface for further interactions . This dual functionality allows it to act as a versatile linker in various applications, facilitating the formation of stable and functionalized surfaces .
Comparación Con Compuestos Similares
Similar Compounds
[11-(Thiophen-2-yl)undecyl]phosphonic acid: Similar structure but with the thiophene ring attached at a different position.
[11-(Furan-3-yl)undecyl]phosphonic acid: Contains a furan ring instead of a thiophene ring.
[11-(Pyrrole-3-yl)undecyl]phosphonic acid: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
[11-(Thiophen-3-yl)undecyl]phosphonic acid is unique due to the specific positioning of the thiophene ring, which influences its electronic properties and reactivity. The presence of the phosphonic acid group enhances its binding affinity to metal oxides, making it particularly useful for applications requiring strong surface adhesion and functionalization .
Propiedades
Número CAS |
495418-17-2 |
|---|---|
Fórmula molecular |
C15H27O3PS |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
11-thiophen-3-ylundecylphosphonic acid |
InChI |
InChI=1S/C15H27O3PS/c16-19(17,18)12-9-7-5-3-1-2-4-6-8-10-15-11-13-20-14-15/h11,13-14H,1-10,12H2,(H2,16,17,18) |
Clave InChI |
KFWIYJHKKSEKPF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1CCCCCCCCCCCP(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


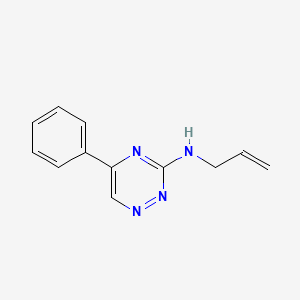
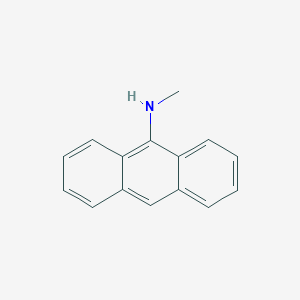
![N-Methyl-N-{[(trimethylstannyl)sulfanyl]carbonothioyl}butan-1-amine](/img/structure/B14253907.png)
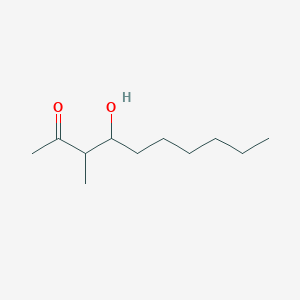
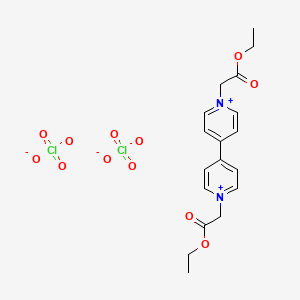
![2,2'-Disulfanediylbis[N-(2-ethylbutyl)benzamide]](/img/structure/B14253925.png)
![1-Propanethiol, 3-[4-[(4-butylphenyl)azo]phenoxy]-](/img/structure/B14253926.png)
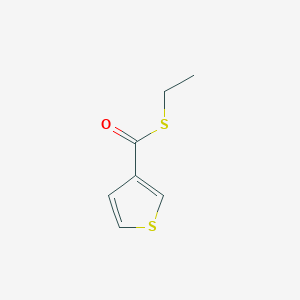
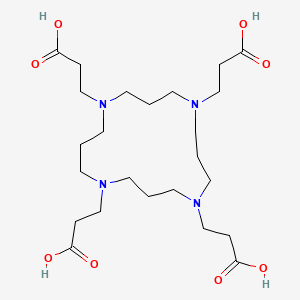
![[(10-Isocyano-10-methylundecyl)sulfanyl]benzene](/img/structure/B14253944.png)
![N-[(1S)-1-(Anthracen-9-yl)ethyl]acetamide](/img/structure/B14253945.png)
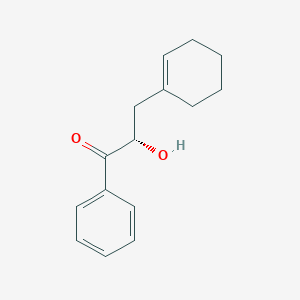
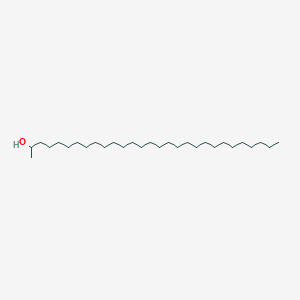
![1H-Benzimidazole, 1-[3-(trimethylsilyl)propyl]-](/img/structure/B14253976.png)
